1-(tert-Butyl)-5-(methylsulfonyl)-1H-tetrazole

Catalog No.
S6603896
CAS No.
873869-19-3
M.F
C6H12N4O2S
M. Wt
204.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(tert-Butyl)-5-(methylsulfonyl)-1H-tetrazole

CAS Number

873869-19-3

Product Name

1-(tert-Butyl)-5-(methylsulfonyl)-1H-tetrazole

IUPAC Name

1-tert-butyl-5-methylsulfonyltetrazole

Molecular Formula

C6H12N4O2S

Molecular Weight

204.25 g/mol

InChI

InChI=1S/C6H12N4O2S/c1-6(2,3)10-5(7-8-9-10)13(4,11)12/h1-4H3

InChI Key

PKLQXNNDLDVDFU-UHFFFAOYSA-N

SMILES

CC(C)(C)N1C(=NN=N1)S(=O)(=O)C

Canonical SMILES

CC(C)(C)N1C(=NN=N1)S(=O)(=O)C

1-(tert-Butyl)-5-(methylsulfonyl)-1H-tetrazole is a chemical compound notable for its unique structure, which includes a tert-butyl group and a methylsulfonyl group attached to a tetrazole ring. This compound is recognized for its versatility in synthetic chemistry, serving as a valuable building block for the synthesis of various functionalized tetrazoles. Its molecular formula is C₆H₁₁N₅O₂S, and it has garnered attention due to its potential applications in medicinal chemistry and materials science.

  • Oxidation: It can be oxidized using reagents like potassium permanganate or osmium tetroxide.
  • Reduction: Reduction can be performed with lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions occur with alkyl halides or acyl chlorides in the presence of bases like sodium hydride.

Common Reagents and Conditions

Reaction TypeReagentConditions
OxidationPotassium permanganateAcidic medium
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionAlkyl halidesPresence of base

Research indicates that 1-(tert-Butyl)-5-(methylsulfonyl)-1H-tetrazole exhibits potential biological activity, particularly in antimicrobial and anticancer assays. Its structural features may contribute to its bioactivity, making it a candidate for further pharmacological studies. The tert-butyl group enhances its lipophilicity, potentially improving membrane permeability and biological interactions .

The synthesis of 1-(tert-Butyl)-5-(methylsulfonyl)-1H-tetrazole typically involves:

  • Initial Reaction: tert-Butylamine reacts with methylsulfonyl chloride in the presence of a base.
  • Cyclization: The product undergoes cyclization with sodium azide to form the tetrazole ring.

Industrial Production

In industrial settings, continuous flow processes are often employed to enhance efficiency. Microreactor systems allow for direct introduction of the tert-butyl and methylsulfonyl groups into the tetrazole ring, optimizing yield and sustainability .

1-(tert-Butyl)-5-(methylsulfonyl)-1H-tetrazole finds applications in various fields:

  • Medicinal Chemistry: Investigated for its potential therapeutic properties.
  • Material Science: Used in developing new materials and catalysts.
  • Synthetic Chemistry: Serves as a universal synthon for synthesizing functionally substituted tetrazoles .

Studies have shown that 1-(tert-Butyl)-5-(methylsulfonyl)-1H-tetrazole interacts with various nucleophiles, including carbon, nitrogen, and oxygen-based nucleophiles. These interactions are crucial for its role as a synthon in organic synthesis, facilitating the formation of more complex molecules through nucleophilic substitution reactions .

Several compounds are structurally similar to 1-(tert-Butyl)-5-(methylsulfonyl)-1H-tetrazole, each possessing unique properties:

Compound NameKey Features
1-tert-Butyl-1H-tetrazol-5-thiolContains a thiol group; potential for different reactivity .
4-(1-(1-tert-butyl-1H-tetrazol-5-yl)propyl)morpholineCombines tetrazole with morpholine; used in drug design .
5-Methylthio-1H-tetrazoleFeatures a methylthio group; exhibits different biological activity .

These compounds highlight the versatility of tetrazole derivatives in synthetic and medicinal chemistry while emphasizing the unique attributes of 1-(tert-Butyl)-5-(methylsulfonyl)-1H-tetrazole due to its specific functional groups.

Hydrogen Bond Acceptor Count

5

Exact Mass

204.06809681 g/mol

Monoisotopic Mass

204.06809681 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-23-2023

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